Ethylenebisdithiocarbamic acid

Description

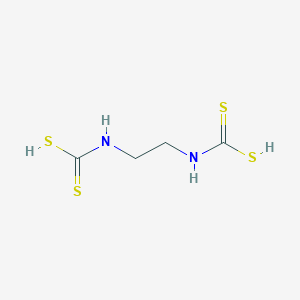

Structure

3D Structure

Properties

IUPAC Name |

2-(dithiocarboxyamino)ethylcarbamodithioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S4/c7-3(8)5-1-2-6-4(9)10/h1-2H2,(H2,5,7,8)(H2,6,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWYFNIZYMPNGAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNC(=S)S)NC(=S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10039-34-6 (di-potassium salt), 142-59-6 (di-hydrochloride salt), 3566-10-7 (unspecified hydrochloride salt) | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043972 | |

| Record name | Ethylenebis[dithiocarbamic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Zineb appears as an off-white powder. Used as a fungicide., Light colored solid; [ICSC], Available as gray-yellow powder with a musty odor containing 80% product and 20% other surfactants and diluents; [AIHA], Very unstable solid; [CAMEO], YELLOW POWDER., GREYISH-YELLOW POWDER., An off-white, or pale yellow powder. | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Mancozeb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1105 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

decomposes | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

138 °C (280 °F), 137.8 °C (tag open cup), 90 °C, 138 °C o.c., 194 °F | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 77 °F (NTP, 1992), Soluble in carbon disulfide, pyridine, Soluble in chloroform, Soluble in benzene, Practically insoluble in common organic solvents. Dissolves in some chelating agents, for example salts of ethylediaminetetra-acetic acid, from which it cannot be recovered., In water, about 10 mg/L at 25 °C, In water, 6.2 ppm, pH 7.5, 25 °C, Insoluble in water, Insoluble in most organic solvents; dissolves in solutions of powerful chelating agents but cannot be recovered from them, Solubility in water: none | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Approx 1.74 at 20 °C, 1.99 g/mL at 20 °C, Relative density (water = 1): 1.92 | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00000008 [mmHg], 0.0000149 [mmHg], VP: 1.0X10-7 mm Hg at 25 °C, <7.50X10-8 mm Hg at 20 °C, 7.50X10-8 mm Hg at 20 °C, 9.8X10-8 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible, <7.4x10-8 mmHg | |

| Record name | Zineb | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/824 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5204 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Impurities |

Many commercial samples of ... Zineb ... have been shown to contain ethylenethiourea., After storage of Zineb in darkness, ethylenethiourea, ethylenethiuram mono- and disulfide, trace of sulfur, and one unidentified compound were observed., Ethylenethiourea contents of ethylenebisdithiocarbamate formulations (carcinogenic and teratogenic fungicides) were determined by reversed phase chromatography. The method was simple, rapid (25 min) and allowed control of analysis time to minimize ethylenethiourea formation from intermediary degradation products in soln. Analyzed products contained less than 0.2% ethylenethiourea except for greater than 3 yr old formulations. /Ethylenebisdithiocarbamate formulations/ | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Powder or crystals from chloroform + alcohol, Light-tan solid, WHITE POWDER OR CRYSTALS, Pale yellow powder, Unstable liquid, Greyish-yellow free-flowing powder, Yellowish powder | |

CAS No. |

12122-67-7, 111-54-6, 8018-01-7 | |

| Record name | ZINEB | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16149 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylenebis[dithiocarbamic acid] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylenebis[dithiocarbamic acid] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zineb | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Manganese, [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']-, mixt. with [N-[2-[(dithiocarboxy)amino]ethyl]carbamodithioato(2-)-κS,κS']zinc | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENEBISDITHIOCARBAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IO46B19O1Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethylenebisdithiocarbamic acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6060 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0350 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | MANCOZEB | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0754 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

157 °C (decomposes), 172 °C (decomposes), 314.6 °F | |

| Record name | Zineb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1787 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Mancozeb | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6792 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ZINEB | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/892 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Chemical Synthesis and Derivatization Research

Fundamental Synthetic Pathways for Ethylenebisdithiocarbamic Acid

The synthesis of this compound is primarily achieved through the reaction of ethylenediamine (B42938) with carbon disulfide. This process can be carried out in an alkaline medium, such as in the presence of sodium hydroxide (B78521) or ammonia, to yield the corresponding salt of the acid. inchem.orgnih.govresearchgate.net

Reaction Mechanisms Involving Carbon Disulfide and Amines

The fundamental reaction for the formation of dithiocarbamates involves the nucleophilic attack of an amine on the electrophilic carbon atom of carbon disulfide. researchgate.net In the case of this compound, the primary amine groups of ethylenediamine react with carbon disulfide. inchem.orgresearchgate.net This reaction is typically conducted in a basic medium to facilitate the deprotonation of the initially formed dithiocarbamic acid, thereby driving the reaction to completion and forming the more stable dithiocarbamate (B8719985) salt. nih.govresearchgate.net The general mechanism can be described as the insertion of carbon disulfide into the nitrogen-hydrogen bond of the amine. nih.gov

The reaction proceeds as follows: (CH₂NH₂)₂ + 2 CS₂ → CH₂-NH-C(=S)S⁻ + CH₂-NH-C(=S)S⁻ + 2H⁺

In the presence of a base like NaOH, the reaction is: (CH₂NH₂)₂ + 2 CS₂ + 2 NaOH → Na⁺⁻S(S=)C-NH-CH₂-CH₂-NH-C(=S)S⁻Na⁺ + 2 H₂O inchem.org

Role of Ethylenediamine in this compound Formation

Ethylenediamine serves as the core structural component, providing the ethylene (B1197577) bridge that links two dithiocarbamate functional groups. inchem.orgwho.int As a bifunctional molecule with two primary amine groups, it allows for the reaction with two equivalents of carbon disulfide, resulting in the formation of a bisdithiocarbamate. inchem.orgwikipedia.org The presence of these two dithiocarbamate moieties is crucial for the chelating properties of the resulting molecule and its derivatives. inchem.orgwho.int

Synthesis of Ethylenebisdithiocarbamate Salts and Complexes

This compound readily forms salts and coordination complexes with various metals. These derivatives are often more stable than the free acid and are the forms in which this compound is commonly utilized. ontosight.aiepa.gov

Formation of Metal-Ethylenebisdithiocarbamate Coordination Compounds

Metal-ethylenebisdithiocarbamate complexes are typically synthesized by reacting a water-soluble salt of this compound (such as the sodium or ammonium (B1175870) salt) with a soluble salt of the desired metal. google.comgoogle.com This leads to the precipitation of the insoluble metal complex. google.com For example, the reaction of sodium ethylenebisdithiocarbamate with zinc chloride yields the zinc salt, known as zineb (B1684293). google.comprepchem.com Similarly, manganese salts (maneb) can be prepared using a manganese salt like manganese sulfate (B86663). prepchem.com

The general synthesis involves the following steps:

Formation of a soluble alkaline salt of this compound by reacting ethylenediamine and carbon disulfide in an alkaline medium. google.com

Addition of a soluble metal salt solution (e.g., zinc chloride, manganese sulfate) to the solution of the alkaline dithiocarbamate salt. google.comprepchem.com

Precipitation and isolation of the insoluble metal-ethylenebisdithiocarbamate complex. google.comprepchem.com

Complexes containing multiple metals can also be synthesized by reacting a mixture of water-soluble metal salts with a solution of a water-soluble ethylenebisdithiocarbamate. google.com

Table 1: Examples of Metal-Ethylenebisdithiocarbamate Synthesis

| Metal Salt Reactant | Alkaline Dithiocarbamate Salt | Resulting Complex |

| Zinc Chloride | Sodium Ethylenebisdithiocarbamate | Zinc Ethylenebisdithiocarbamate (Zineb) google.comprepchem.com |

| Manganese Sulfate | Sodium Ethylenebisdithiocarbamate | Manganese Ethylenebisdithiocarbamate (Maneb) prepchem.com |

| Ferrous Sulfate | Ammonium Ethylenebisdithiocarbamate | Iron Ethylenebisdithiocarbamate google.com |

Polymeric Chelates and Their Formation

Ethylenebisdithiocarbamates, possessing two donor CS₂ groups, can act as bridging ligands to form polymeric chelates with metal ions. inchem.orgwho.int These polymeric structures are generally insoluble in both water and non-polar solvents. inchem.orgwho.int The formation of these polymers can occur with heavy-metal salts of this compound. who.int The divalent ethylenebisdithiocarbamate ion and the metal ions can combine in a chain or lattice structure to form these polymeric products. google.com This polymerization contributes to the stability and low solubility of these compounds.

Esterification and Other Derivatization Strategies

Beyond salt and complex formation, this compound can undergo other derivatization reactions, such as esterification, to modify its properties.

One common derivatization strategy involves the S-alkylation of the dithiocarbamate groups. For analytical purposes, the ethylenebisdithiocarbamate anion can be extracted and then S-alkylated with reagents like methyl iodide or dimethyl sulfate to form the corresponding dimethyl ester. researchgate.netnih.gov This derivatization is often employed to improve the compound's volatility and suitability for analysis by techniques such as liquid chromatography-mass spectrometry (LC/MS). researchgate.net

Another derivatization method involves a cyclocondensation reaction. For instance, after removing the metal ion with EDTA, the resulting ethylenebisdithiocarbamate can be derivatized with 1,2-benzenedithiol (B97157) to yield a product that can be quantified by high-performance liquid chromatography (HPLC). oup.comoup.com

Table 2: Common Derivatization Reagents and Products

| Derivatization Reagent | Resulting Derivative | Purpose |

| Methyl Iodide | This compound dimethyl ester researchgate.net | Analytical determination by LC/MS researchgate.net |

| Dimethyl Sulfate | Dimethyl ethylenebisdithiocarbamate researchgate.netnih.gov | Analytical determination by LC-MS/MS nih.gov |

| 1,2-Benzenedithiol | 1,3-Benzodithiole-2-thione oup.comoup.com | Analytical determination by HPLC oup.comoup.com |

| Ethyl Iodide | Ethyl derivative researchgate.net | Pre-column derivatization for HPLC analysis researchgate.net |

Degradation and Transformation Pathways of Ethylenebisdithiocarbamic Acid

Hydrolytic Decomposition Mechanisms

The hydrolytic decomposition of Ethylenebisdithiocarbamic acid is a primary degradation pathway, significantly influenced by pH. Both acidic and alkaline conditions facilitate its breakdown, leading to a variety of transformation products.

Acid-Catalyzed Hydrolysis and Zwitterion Intermediates

Under acidic conditions, this compound undergoes hydrolysis, a process catalyzed by the presence of protons. chemguide.co.uklibretexts.org The initial step involves the protonation of one of the dithiocarbamate (B8719985) groups. chemguide.co.uklibretexts.org This is followed by the attack of water, leading to the formation of unstable intermediates.

The acid-catalyzed hydrolysis of EBDCs ultimately leads to the formation of carbon disulfide and ethylenediamine (B42938). nih.govcdnsciencepub.com The rate of this decomposition is dependent on the pH, with more acidic conditions generally leading to faster degradation. mdpi.com

Alkaline Decomposition Processes

In alkaline environments, this compound is also unstable. nih.govinchem.org While stable in alkaline medium, alkyl dithiocarbamates are not. inchem.org The decomposition in alkaline solutions can lead to the formation of various sulfur-containing compounds, including sulfonates and disulfides. researchgate.net The specific products formed can depend on the reaction conditions, such as the concentration of the base and the presence of oxidizing agents. The process often involves the initial deprotonation of the dithiocarbamic acid groups, forming the ethylenebisdithiocarbamate anion. nih.gov This anion can then undergo further reactions, including oxidation and rearrangement, to yield a complex mixture of products. researchgate.net

Photolytic Degradation Pathways

This compound and its derivatives are susceptible to degradation upon exposure to sunlight. nih.govechemi.com The presence of chromophores in the EBDC molecule allows for the absorption of light at wavelengths greater than 290 nm, which can initiate photolytic reactions. nih.govechemi.com This direct photolysis can lead to the cleavage of chemical bonds within the molecule, resulting in its breakdown.

The rate of photolytic degradation can be influenced by various environmental factors, including the intensity of sunlight and the presence of photosensitizers. inchem.orgresearchgate.net Photosensitizers are substances that can absorb light energy and transfer it to the EBDC molecule, thereby accelerating its degradation. The degradation products of photolysis can include ethylenethiourea (B1671646) (ETU) and other related compounds. researchgate.net

Oxidative Transformation Processes

Oxidative processes play a significant role in the transformation of this compound. mdpi.comwho.int Oxidation can occur in the presence of various oxidizing agents found in the environment, such as oxygen and hydroxyl radicals. echemi.comsibran.ru The reaction with photochemically-produced hydroxyl radicals in the atmosphere is estimated to be rapid, with a short half-life. echemi.com

Oxidative degradation can lead to the formation of a variety of products, including disulfides and various sulfur oxides. researchgate.netwho.int The specific transformation products depend on the nature of the oxidant and the reaction conditions. For instance, the oxidation of EBDCs can lead to the formation of the corresponding disulfides. who.int In some cases, oxidation can lead to the mineralization of the organic components to simpler compounds like carbon dioxide. sibran.ru

Thermal Decomposition Characteristics

This compound and its salts are sensitive to heat and can decompose at elevated temperatures. nih.govchemicalpapers.com The thermal decomposition of the diammonium salt of EBDC has been studied, and it was found that ethylenethiourea (ETU) is one of the decomposition products. chemicalpapers.comchemicalpapers.com The formation of ETU from the thermal decomposition of EBDCs is a significant concern due to the toxicological properties of ETU.

The rate of thermal decomposition is temperature-dependent, with higher temperatures leading to faster degradation. chemicalpapers.com Kinetic studies have been performed to determine the rate constants and activation parameters for the thermal decomposition process. chemicalpapers.comchemicalpapers.com At temperatures up to 80°C, the decomposition of the diammonium salt of EBDC leads to the formation of ETU, while at higher temperatures, other unidentified products are formed. chemicalpapers.com

Identification and Characterization of Transformation Products

A variety of analytical techniques have been employed to identify and characterize the transformation products of this compound. These methods are crucial for understanding the degradation pathways and assessing the environmental fate of these compounds.

Commonly identified transformation products include:

Ethylenethiourea (ETU): A major degradation product formed through various pathways, including hydrolysis, photolysis, and thermal decomposition. nih.govchemicalpapers.comchemicalpapers.comnih.gov

Carbon Disulfide (CS2): A volatile product formed during the acid-catalyzed hydrolysis of EBDCs. nih.govcdnsciencepub.com

Ethylenediamine (EDA): Another product of acid-catalyzed hydrolysis. who.int

Ethylene (B1197577) bisisothiocyanate sulphide (EBIS): An intermediate degradation product. nih.gov

Ethyleneurea (EU): A further breakdown product of ETU. nih.gov

Analytical methods used for the identification and quantification of these products include gas chromatography (GC), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). nih.govchemicalpapers.comresearchgate.netoup.com Derivatization techniques are often employed to improve the volatility or detectability of the analytes. oup.comnih.gov For example, EBDCs can be derivatized with 1,2-benzenedithiol (B97157) to produce a product that can be analyzed by HPLC. oup.com

Table of Identified Transformation Products of this compound

| Transformation Product | Formation Pathway(s) | Analytical Method(s) |

| Ethylenethiourea (ETU) | Hydrolysis, Photolysis, Thermal Decomposition | GC, HPLC, MS |

| Carbon Disulfide (CS2) | Acid-Catalyzed Hydrolysis | GC |

| Ethylenediamine (EDA) | Acid-Catalyzed Hydrolysis | - |

| Ethylene bisisothiocyanate sulphide (EBIS) | Degradation Intermediate | - |

| Ethyleneurea (EU) | ETU Degradation | - |

Ethylenethiourea (ETU) Formation and Further Transformations

Ethylenethiourea (ETU) is a significant degradation product of EBDC fungicides and is formed in the presence of moisture and oxygen. mdpi.comnih.gov The conversion of EBDCs to ETU can occur during storage, processing, and in the environment. researchgate.netebi.ac.uk Studies have shown that the degradation of commercial EBDC formulations to ETU is accelerated under elevated temperature and humidity. acs.org For instance, thermal treatment of tomato homogenates containing maneb (B1676018), an EBDC fungicide, resulted in substantial degradation of the parent compound and extensive conversion to ETU. researchgate.net Specifically, cooking at 100°C for 15 minutes led to a 28% conversion to ETU, while sterilization at 121°C for 15 minutes resulted in a 32% conversion. researchgate.net

ETU itself is not stable and can undergo further transformations. It is relatively polar and water-soluble, making it a potential groundwater contaminant. nih.gov In biological systems and through photolytic reactions, particularly in the presence of photosensitizers, ETU degrades into several other compounds. researchgate.net These include ethylene urea (B33335) (EU), 2-imidazoline, and Jaffe's base (3-(2-imidazolin-2-yl)-2-imidazolidinethione). researchgate.net In mammals, plants, and the environment, ETU can also be broken down into simpler molecules like ethylenediamine (EDA), urea, carbon dioxide, and oxalic acid. publisso.de

Ethylene Urea (EU) and Imidazole (B134444) Derivatives

Ethylene urea (EU) is a key transformation product of ethylenethiourea (ETU), which is a primary degradation product of EBDCs. researchgate.netwho.int The formation of EU from ETU is often facilitated by photooxidation, especially in the presence of photosensitizers. who.int This conversion has been observed in various systems, including plants and soil. tandfonline.com For instance, after the application of [E-14C]polycarbamate to kidney bean seedlings, both ETU and EU were identified as metabolites. tandfonline.com Similarly, studies on the degradation of [14C]ETU in soil have demonstrated its conversion to [14C]EU. tandfonline.com

In addition to EU, other imidazole derivatives are also formed during the degradation of EBDCs and ETU. nih.govinchem.org These include 2-imidazoline and 2,4-imidazolidinedione (hydantoin). researchgate.net The degradation of ETU through oxidative and photolytic reactions leads to the formation of these imidazole-based compounds. researchgate.net

Carbon Disulfide and Related Sulfur Compounds

The degradation of this compound and its salts often results in the formation of carbon disulfide (CS₂). mdpi.cominchem.org This decomposition pathway is particularly favored under acidic conditions. who.intcdnsciencepub.com The standard analytical method for determining the concentration of dithiocarbamates relies on their acid-catalyzed decomposition to CS₂ and the corresponding amine. mdpi.com

Under slightly acidic conditions, the disodium (B8443419) salt of this compound (nabam) decomposes to produce approximately equal volumes of hydrogen sulfide (B99878) (H₂S) and carbon disulfide. cdnsciencepub.com In contrast, under basic conditions in the presence of oxygen, nabam (B31027) undergoes hydrolysis and oxidation, leading to the evolution of carbon disulfide and the oxidation of the sulfur fraction to sulfate (B86663) in the solution. cdnsciencepub.com The rate of decomposition and the specific products formed can be influenced by the metal cation complexed with the EBDC. For example, the zinc and iron salts of dimethyldithiocarbamic acid also decompose to produce carbon disulfide, whereas the more stable copper salt does not. cdnsciencepub.com

Ethylenediamine (EDA) Formation

Ethylenediamine (EDA) is another key degradation product formed from this compound (EBDC). nih.govinchem.org The metabolic decomposition of EBDCs in mammals is a complex process that yields several products, including EDA. who.int This breakdown is not limited to biological systems; for residue analysis, EBDCs are chemically reduced and hydrolyzed to ethylenediamine. epa.gov This resulting EDA can then be isolated and quantified to determine the original EBDC concentration. epa.gov The conversion of EBDCs to EDA is considered a known non-enzymatic chemical transformation. epa.gov

Stability Research Across Environmental Parameters

The stability of this compound (EBDC) is significantly influenced by various environmental factors. mdpi.comwho.int Generally, EBDCs are unstable in the presence of moisture and oxygen, leading to rapid decomposition in water. nih.gov The persistence and transformation of these compounds are highly dependent on the specific conditions of the surrounding environment.

Influence of pH on Degradation Kinetics

The pH of the medium plays a crucial role in the degradation kinetics of EBDCs. mdpi.comwho.int These compounds are susceptible to both acid-catalyzed hydrolysis and oxidation, with the rate and pathway of degradation being pH-dependent. mdpi.com

In acidic media, the decomposition of EBDCs is accelerated. who.intcdnsciencepub.com For example, the half-life of thiram (B1682883), a related dithiocarbamate, in water was found to be 9.4 hours in an acidic medium (pH 3.5), compared to 46.7 days at pH 7. who.int Studies on mancozeb (B1675947), an EBDC, also show that its degradation is faster at lower pH values. waterquality.gov.au The primary degradation route in acidic conditions is often hydrolysis, leading to the formation of carbon disulfide and the corresponding amine. mdpi.com

Conversely, alkyl dithiocarbamates are generally more stable in alkaline media. who.int However, EBDCs, being monoalkyldithiocarbamates, are not stable in alkaline conditions and can decompose to form products like ethylenethiourea (ETU). who.int The nature and abundance of the degradation products, including ETU and ethylene urea (EU), are directly influenced by the pH. inchem.org

Effects of Temperature and Light Exposure

Temperature and light are significant factors affecting the stability and degradation of EBDCs. who.inthorticulture.com.au Elevated temperatures generally accelerate the degradation process. acs.orghorticulture.com.au For instance, research on commercial EBDC formulations demonstrated that their degradation to ethylenethiourea (ETU) is enhanced at higher temperatures and humidity levels. acs.org Similarly, studies on mancozeb have shown that increased temperatures improve its degradation. horticulture.com.au Under warmer conditions, such as 30°C, the conversion of mancozeb to ETU can increase to 40-60%. waterquality.gov.au

The thermal decomposition of the diammonium salt of this compound has been studied, confirming that ETU is a major product. The rate of this decomposition increases with temperature, with an unambiguous breakdown to ETU occurring at temperatures up to 80°C. chemicalpapers.com

Table 1: Half-life of the Diammonium Salt of EBDT Acid at Various Temperatures

| Temperature (°C) | Half-life (t₀.₅) in hours |

|---|---|

| 20 | 41.7 |

| 30 | 16.7 |

| 40 | 7.1 |

| 50 | 3.1 |

Data sourced from a study on the thermal decomposition of the diammonium salt of this compound. chemicalpapers.com

Light exposure, particularly in the presence of photosensitizers, also plays a crucial role in the degradation of EBDCs and their breakdown products. who.inthorticulture.com.au Photolytic degradation is a major pathway for ETU in water, a process that is enhanced by substances like chlorophyll. who.int Research on mancozeb has indicated that its degradation is faster in the presence of light. waterquality.gov.au The optimal conditions for mancozeb degradation to limit its toxicological impact were found to be at pH 2, 25°C, and in the presence of light. horticulture.com.au

Role of Moisture and Oxygen

The stability of this compound (EBDC) is significantly influenced by the presence of moisture and oxygen. nih.govinchem.orgnih.gov Generally, EBDCs are unstable under conditions where moisture and oxygen are present, leading to their rapid decomposition. nih.govinchem.orgnih.gov This inherent instability is a critical factor in their environmental fate and transformation pathways.

The degradation of EBDCs is accelerated in the presence of water and oxygen, often leading to the formation of various breakdown products. google.comresearchgate.netnih.gov One of the most significant and studied degradation products is ethylenethiourea (ETU). google.comnih.gov The formation of ETU from EBDCs is a well-documented process that occurs in the presence of both moisture and oxygen. nih.gov

Research has shown that the rate of degradation and the specific products formed can be influenced by several factors, including the pH of the medium and the concentration of oxygen. nih.govmdpi.com For instance, EBDCs are susceptible to both acid-catalyzed hydrolysis and oxidation, with the dominant pathway being dependent on these conditions. nih.govmdpi.com

The decomposition of EBDCs is not solely a chemical process; it can also be influenced by biological systems. nih.govinchem.org However, the fundamental role of moisture and oxygen as key drivers of abiotic degradation is consistently highlighted in scientific literature. nih.govinchem.org The oxidative decomposition of EBDCs has been a subject of study to understand the formation of terminal residues. dntb.gov.ua

Studies on commercial EBDC formulations have demonstrated that under conditions of elevated temperature and humidity, the degradation to ETU is more pronounced. inchem.org This underscores the synergistic effect of moisture and heat in accelerating the breakdown of the parent compound. The process of drying EBDC formulations is also critical, with recommendations to conduct it in an oxygen-free environment to prevent decomposition. google.comepo.org

The degradation pathway of EBDCs in the presence of moisture and oxygen can be complex, involving several intermediates. iupac.org Besides ETU, other identified degradation products include ethylenediamine (EDA) and 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione. nih.govinchem.org

The following table summarizes the key findings from various studies on the role of moisture and oxygen in the degradation of this compound.

| Factor | Observation | Key Degradation Product(s) | Reference(s) |

| Moisture and Oxygen | EBDCs are generally unstable and decompose rapidly. | Ethylenethiourea (ETU), Ethylenediamine (EDA), 5,6-dihydro-3H-imidazo[2,1-c]-1,2,4-dithiazole-3-thione | nih.govinchem.orgnih.govresearchgate.net |

| Oxidation | Oxidative decomposition is a primary degradation pathway. google.com | Ethylenethiourea (ETU) | nih.govdntb.gov.ua |

| Hydrolysis & Oxidation | Susceptible to both acid-catalyzed hydrolysis and oxidation, depending on pH and oxygen levels. | Not specified | nih.govmdpi.com |

| Storage Conditions | Elevated temperature and humidity accelerate degradation to ETU in commercial formulations. | Ethylenethiourea (ETU) | inchem.org |

| Drying Process | Drying in an oxygen-free environment is recommended to prevent decomposition. | Not applicable | google.comepo.org |

Environmental Fate Research of Ethylenebisdithiocarbamates

Environmental Distribution and Mobility Studies

The movement and distribution of EBDCs and their metabolites in the environment are dictated by their interactions with soil and water.

The mobility of EBDCs in soil varies significantly depending on the specific compound, soil type, and organic matter content. who.intirost.ir Generally, EBDCs exhibit low to moderate mobility in soils. sci-hub.st For instance, mancozeb (B1675947) and its degradates show moderate binding to various soil types, including sand, sandy loam, silt loam, and clay loam. The majority of mancozeb residues and its degradation products tend to remain in the upper layer of the soil.

In contrast, the primary metabolite, ETU, is highly soluble in water and is weakly adsorbed by soil particles, giving it a greater potential for mobility and leaching. who.intoup.comresearchgate.net However, the leaching of ETU can be influenced by soil conditions; for example, it can become immobilized if the soil dries before leaching occurs. researchgate.net Studies have shown that while polar pesticides can leach progressively in sandy soils (Psamments), they can also be transported rapidly to deeper soil layers in other soil types (Ustox) through preferential flow, irrespective of their sorption properties. researchgate.net The addition of organic matter to soil generally increases the sorption of pesticides, which can in turn reduce their leaching potential. irost.ir

Table 1: Soil Adsorption and Leaching Characteristics of Ethylenebisdithiocarbamates and Ethylenethiourea (B1671646)

| Compound | Soil Mobility | Adsorption Characteristics | Leaching Potential | Factors Influencing Mobility |

| Ethylenebisdithiocarbamates (EBDCs) | Low to Moderate sci-hub.st | Moderately bind to various soil types. | Generally low, with residues remaining in the topsoil. | Soil type, organic matter content. who.intirost.ir |

| Ethylenethiourea (ETU) | High who.intoup.comresearchgate.net | Weakly adsorbed by soil particles. oup.comresearchgate.net | High, due to high water solubility and weak adsorption. who.intoup.comresearchgate.net | Soil moisture (immobilized by drying), preferential flow in certain soils. researchgate.net |

EBDCs generally decompose rapidly in water. who.intnih.gov For example, mancozeb has a half-life of less than a day in sterile water across a pH range of 5 to 9. inchem.org The degradation products formed are dependent on the pH of the water. inchem.org In aquatic environments, EBDCs are expected to adsorb to particulate matter and sediment. sci-hub.st

ETU, being water-soluble, can be transported through aquatic systems. who.int Photolytic degradation is a significant pathway for the breakdown of ETU in water, a process that can be accelerated by the presence of photosensitizers like chlorophyll. inchem.org The main mechanism for the transport of these compounds from agricultural fields to water bodies is through runoff. regulations.gov Once in a water body, the pesticide dissipates, with hydrolysis being a key dissipation process in the water column. regulations.gov

Persistence and Bioaccumulation Potential in Environmental Compartments

Information regarding the persistence and bioaccumulation of dithiocarbamates in various species and food chains is limited. inchem.org However, available data suggests that most of these compounds are degraded rapidly, especially in the presence of oxygen and moisture. inchem.org There is no evidence to suggest the persistence or bioaccumulation of ETU residues in plants, soil, or water. inchem.org Bioconcentration factors for dithiocarbamates are generally low, suggesting a low potential for accumulation in aquatic organisms. sci-hub.st The elimination half-life for ETU in humans has been estimated to be approximately 100 hours. sci-hub.stnih.gov

Degradation in Complex Environmental Systems (e.g., Microagroecosystems)

Studies conducted in microagroecosystem chambers, which are enclosed glass systems simulating a simplified agricultural environment, have provided insights into the fate of EBDCs. In one such study, maneb (B1676018) and zineb (B1684293) were applied to tomato plants, and the residues of their degradation products, ethylenediamine (B42938) (EDA) and ETU, were monitored in the fruit, leaves, soil, water, and air over 100 days. inchem.org This research helps to understand the distribution and degradation of these fungicides under controlled, yet complex, environmental conditions. inchem.org The degradation of EBDCs is influenced by a combination of factors including oxygen, humidity, temperature, and pH. inchem.org

Formation and Characterization of Un-extracted Residues in Soil

A significant aspect of the environmental fate of EBDCs is the formation of un-extracted residues (UERs) in soil. regulations.govregulations.gov These residues are chemical species that cannot be readily extracted from the soil matrix using standard analytical methods. For mancozeb, UERs can form immediately upon its introduction into an aerobic soil system, accounting for a substantial portion of the applied radioactivity, and can increase over time. regulations.gov Similarly, with metiram, UERs form rapidly in aerobic soil and remain relatively stable for about a month before undergoing gradual mineralization. regulations.gov There is uncertainty regarding the formation rates of these residues on plant foliage and their bioavailability and toxicity to terrestrial and aquatic organisms. regulations.govregulations.gov The characterization of these UERs is challenging, as analytical techniques like thin-layer chromatography (TLC) may not provide accurate identification and quantification. regulations.govregulations.gov

Mode of Biological Action in Target Organisms

Mechanisms of Fungicidal Activity

The fungicidal action of ethylenebisdithiocarbamic acid (EBDC) and its salts, such as nabam (B31027), maneb (B1676018), and mancozeb (B1675947), is characterized by a multi-site mode of action. sbreb.orgmdpi.commda.state.mn.usresearchgate.netechemi.com This means it disrupts multiple biochemical processes within the fungal cell, making the development of resistance in fungi less likely. sbreb.orgmda.state.mn.us The primary mechanisms of its fungicidal activity are detailed below.

Inhibition of Metal-Dependent Enzyme Systems

This compound and its derivatives are known to inhibit enzyme activity by forming complexes with metal-containing enzymes. epa.govannualreviews.org These fungicides can chelate essential metal ions like copper and zinc, which are necessary cofactors for many enzymes. who.intinchem.org This chelation disrupts the normal enzymatic functions vital for fungal survival. who.intinchem.org The dithiocarbamate (B8719985) structure allows these compounds to form stable complexes with transition metals, a key aspect of their ability to inactivate metal-requiring enzymes. annualreviews.orgresearchgate.net

Interaction with Sulfhydryl Enzyme Systems

A significant aspect of the fungicidal activity of EBDCs is their ability to interact with and inactivate enzymes that contain sulfhydryl (-SH) groups. mdpi.comnih.govresearchgate.netwaterquality.gov.aunih.gov These sulfhydryl groups are critical for the structure and function of many enzymes. researchgate.netnih.gov By binding to these groups, EBDCs disrupt the activity of numerous enzymes involved in essential metabolic pathways, including those related to glucose metabolism such as hexokinase and glyceraldehyde-3-phosphate dehydrogenase. who.intinchem.org This interference with sulfhydryl-containing enzymes disrupts cellular processes and contributes to the compound's fungitoxicity. mdpi.comnih.gov

Interference with Energy Production Pathways

This compound and its derivatives interfere with the energy production pathways within fungal cells. nih.gov They have been shown to inhibit the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. epa.govnih.gov This is achieved by disrupting key processes in both the cytoplasm and mitochondria. nih.govwaterquality.gov.aunih.gov Reports indicate that EBDCs can inhibit respiration in isolated mitochondria, further highlighting their impact on cellular energy metabolism. nih.gov

Biocidal Mechanisms Beyond Fungi (e.g., Bactericidal, Algicidal)

In addition to their well-documented fungicidal properties, this compound and its salts exhibit biocidal activity against other microorganisms, including bacteria and algae. ontosight.aiepa.govnih.gov The underlying mechanisms for this broader biocidal action are similar to those observed in fungi, primarily involving the disruption of essential enzymatic processes. epa.gov

As a bactericide, nabam is utilized in industrial settings like sugar mills to control bacterial growth. epa.govepa.govregulations.gov The bactericidal action is attributed to the inhibition of metal-dependent and sulfhydryl-containing enzyme systems in bacteria. epa.gov

The algicidal properties of EBDCs have also been noted. epa.govnih.gov While specific research on the direct algicidal mechanisms of this compound is limited, the general mode of action against microorganisms suggests that it would disrupt algal cellular processes in a manner similar to its effect on fungi and bacteria. Some studies have explored the use of various bacterial strains and chemical compounds for algicidal purposes, indicating the broader interest in controlling algal blooms. nih.govsjtu.edu.cnnih.govresearchgate.netaloki.hu

Advanced Analytical Methodologies for Ethylenebisdithiocarbamic Acid and Its Metabolites

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For EBDCs and their metabolites, various chromatographic techniques have been developed and refined to achieve high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of EBDCs. oup.com Due to the non-volatile and thermally labile nature of many EBDC compounds and their metabolites, HPLC is often preferred over gas chromatography. A common approach involves the conversion of EBDCs into more stable derivatives prior to analysis. oup.comoup.com For instance, EBDCs can be complexed with a metal-chelating agent like EDTA to remove the metal ion (e.g., manganese in maneb (B1676018), zinc in zineb) and then derivatized. oup.com One established derivatization method involves reacting the resulting EBDC with 1,2-benzenedithiol (B97157) to form a stable cyclocondensation product, 1,3-benzodithiole-2-thione, which can be readily quantified using reversed-phase HPLC with UV detection. oup.com

Another HPLC-based strategy involves the transformation of EBDCs into their sodium salts using an alkaline EDTA solution, followed by ion-pair methylation with methyl iodide. oup.comnih.gov The resulting methylated derivatives can then be separated and quantified by HPLC. oup.comnih.gov This method allows for the differentiation between various classes of dithiocarbamates. nih.gov However, the sensitivity of this approach when using UV detection can be limited. nih.gov To overcome this, HPLC methods have been coupled with more sensitive detection techniques, such as mass spectrometry. oup.com

Interactive Table: HPLC Application for EBDC Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization Reagent | 1,2-benzenedithiol | oup.com |

| Product | 1,3-benzodithiole-2-thione | oup.com |

| Column | µBondapak C18 | oup.com |

| Mobile Phase | Methanol/Water (70:30, v/v) | oup.com |

| Detection | UV at 365 nm | oup.com |

| Linearity Range | 0.25 to 100 µg/mL | oup.com |

| Limit of Detection | 0.1 µg/mL | oup.com |

| Limit of Quantitation | 0.25 µg/mL | oup.com |

Ultra-High-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (MS/MS), offers significant advantages in terms of speed, resolution, and sensitivity for the analysis of EBDCs and their metabolites. researchgate.netencyclopedia.pub This powerful combination allows for the rapid and simultaneous determination of multiple analytes in complex matrices. researchgate.net

A common strategy involves the decomposition of EBDCs in an alkaline medium, followed by derivatization with a methylating agent like dimethyl sulfate (B86663) to form stable dimethylated derivatives. researchgate.netencyclopedia.pub These derivatives are then analyzed by UPLC-MS/MS, typically using a positive electrospray ionization mode. researchgate.netencyclopedia.pub This approach has been successfully applied to the simultaneous determination of EBDC and propylenebisdithiocarbamate (PBDC) fungicides in various food samples. researchgate.net The stability of the derivatized compounds in both the extraction solvent and the sample matrix is a critical factor for accurate quantification. researchgate.net

The high sensitivity of UPLC-MS/MS allows for the detection of EBDCs at very low concentrations, with limits of quantification often in the sub-µg/kg range. researchgate.netencyclopedia.pub

Interactive Table: UPLC-MS/MS Method for EBDC and PBDC Analysis

| Parameter | Description | Reference |

|---|---|---|

| Derivatization | Decomposition in alkaline medium and methylation with dimethyl sulfate | researchgate.netencyclopedia.pub |

| Analytical Technique | UPLC-MS/MS with positive electrospray ionization | researchgate.net |

| Mean Recoveries (EBDC) | 85.2–101.6% | researchgate.netencyclopedia.pub |

| Mean Recoveries (PBDC) | 86.1–106.9% | researchgate.netencyclopedia.pub |

| LOQ (Mancozeb) | 0.6–1.6 µg/kg | researchgate.net |

| LOQ (Propineb) | 0.8–2.5 µg/kg | researchgate.net |

While liquid chromatography is often preferred for EBDC analysis, Gas Chromatography (GC) and GC coupled with Mass Spectrometry (GC-MS) have also been employed, particularly for the analysis of volatile degradation products or specific metabolites. nih.govresearchgate.net The traditional method for determining total dithiocarbamate (B8719985) content relies on the acid hydrolysis of the sample to release carbon disulfide (CS₂), which is then quantified by GC. oup.comtandfonline.com However, this method is non-specific and cannot distinguish between different types of dithiocarbamates. nih.govtandfonline.com

For the analysis of specific, more volatile metabolites like ethylenethiourea (B1671646) (ETU), a major degradation product of EBDCs, GC-MS is a powerful tool. nih.govresearchgate.net Due to the low volatility of ETU, a derivatization step is typically required before GC-MS analysis. researchgate.net Various derivatizing agents, such as N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide, have been used to create more volatile derivatives suitable for GC separation. researchgate.net Isotope dilution GC-MS, using a deuterated internal standard like ethylenethiourea-d₄, can provide high accuracy and precision for the quantification of ETU in biological samples. researchgate.net

GC-MS has also been utilized to determine ETU adducts to hemoglobin as a biomarker of EBDC exposure. nih.gov This involves the mild acid hydrolysis of the hemoglobin to release ETU, which is then detected by GC-MS. nih.gov

Interactive Table: GC-MS Method for ETU Analysis in Urine

| Parameter | Description | Reference |

|---|---|---|

| Analyte | Ethylenethiourea (ETU) | researchgate.net |

| Derivatization Reagent | N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide and tert-butyldimethyilsilyl chloride | researchgate.net |

| Internal Standard | Ethylenethiourea-d(4) | researchgate.net |

| Analytical Technique | GC/MS in EI/SIM mode | researchgate.net |

| Recovery | >90% | researchgate.net |

| Linearity Range | 0-200 µg/L | researchgate.net |

| Limit of Quantification | 2 µg/L | researchgate.net |

Spectrometric Approaches for Structural Elucidation and Quantification

Mass spectrometry plays a pivotal role in both the structural elucidation and quantification of EBDCs and their metabolites. When coupled with chromatographic separation techniques, it provides a highly specific and sensitive analytical tool.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are the premier techniques for the analysis of EBDCs. nih.govresearchgate.netresearchgate.net These methods combine the powerful separation capabilities of LC with the sensitive and selective detection of MS. For the analysis of EBDCs, which are often non-volatile and polar, LC-MS is particularly well-suited. researchgate.net

A common approach involves the derivatization of EBDCs to make them more amenable to LC-MS analysis. nih.govresearchgate.net For example, EBDCs can be transformed into their water-soluble sodium salts and then S-alkylated with methyl iodide. nih.govresearchgate.net The resulting derivatized compound, such as ethylenebisdithiocarbamic acid dimethyl ester, can be introduced into the LC-MS system. nih.govresearchgate.net Negative ion electrospray ionization is often used for the detection of these derivatives. nih.govresearchgate.net

LC-MS/MS provides enhanced selectivity and sensitivity, making it ideal for the analysis of complex samples. nih.govresearchgate.net The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the highly specific detection and quantification of target analytes, even in the presence of interfering matrix components. nih.gov This technique has been successfully used for the rapid and sensitive analysis of dithiocarbamate fungicides in various food and beverage samples. nih.gov

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are two soft ionization techniques that are widely used in mass spectrometry for the analysis of a broad range of molecules, including those relevant to EBDC analysis. creative-proteomics.commetwarebio.com